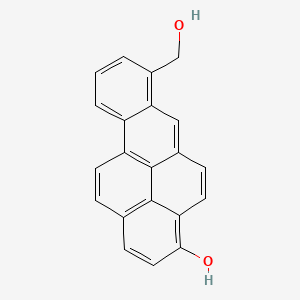

Benzo(a)pyrene-7-methanol, 3-hydroxy-

Description

Context of Benzo[a]pyrene (B130552) as a Prototypical Polycyclic Aromatic Hydrocarbon (PAH)

Benzo[a]pyrene (BaP) is a well-established and extensively studied polycyclic aromatic hydrocarbon (PAH). nih.gov Consisting of five fused benzene (B151609) rings, BaP is formed from the incomplete combustion of organic materials. wikipedia.org Its ubiquitous presence in the environment—from sources such as tobacco smoke, vehicle exhaust, and grilled foods—makes it a significant subject of toxicological research. nih.gov BaP is considered a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. nih.gov Due to its potent carcinogenicity and widespread human exposure, BaP serves as a model compound for research into the mechanisms of PAH-induced cancer. epa.govchemicalbook.com

Significance of Metabolic Activation in PAH Research

The biological activity of PAHs like Benzo[a]pyrene is intrinsically linked to their metabolic transformation within the body. nih.gov The lipophilic nature of these compounds necessitates a metabolic process to convert them into more water-soluble forms for excretion. nih.gov This biotransformation is a double-edged sword; while it is a detoxification pathway, it can also lead to the formation of highly reactive and toxic metabolites. nih.gov This process, known as metabolic activation, is a critical area of PAH research as it is the primary mechanism by which these compounds initiate carcinogenesis. nih.govnih.gov The enzymes central to this process are the cytochrome P450 family, which catalyze the initial oxidation of the PAH molecule. nih.gov

The Role of 3-Hydroxybenzo[a]pyrene as a Key Phenolic Metabolite of Benzo[a]pyrene

As no specific data could be found for "Benzo(a)pyrene-7-methanol, 3-hydroxy-," the subsequent sections of the requested article cannot be developed.

Structure

2D Structure

3D Structure

Properties

CAS No. |

79418-86-3 |

|---|---|

Molecular Formula |

C21H14O2 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

7-(hydroxymethyl)benzo[a]pyren-3-ol |

InChI |

InChI=1S/C21H14O2/c22-11-14-2-1-3-15-16-7-4-12-6-9-19(23)17-8-5-13(10-18(14)15)21(16)20(12)17/h1-10,22-23H,11H2 |

InChI Key |

NXYDPLHGPNITDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=C1)C=C5)O)CO |

Origin of Product |

United States |

Biochemical Pathways of 3 Hydroxybenzo a Pyrene Formation

Phase I Metabolism: Monooxygenation of Benzo[a]pyrene (B130552)

The initial and rate-limiting step in the metabolic activation and detoxification of Benzo[a]pyrene is its monooxygenation. nih.gov This reaction is catalyzed by Cytochrome P450 (CYP) enzymes, which convert the lipophilic Benzo[a]pyrene into more water-soluble metabolites, including phenols, quinones, and dihydrodiols. researchgate.net 3-Hydroxybenzo[a]pyrene is a major phenolic metabolite, and its formation represents a significant pathway in the biotransformation of Benzo[a]pyrene. nih.govnih.gov

Cytochrome P450 Enzymes in 3-Hydroxybenzo[a]pyrene Synthesis

The synthesis of 3-Hydroxybenzo[a]pyrene from Benzo[a]pyrene is catalyzed by several isoforms of the Cytochrome P450 enzyme superfamily. These heme-containing enzymes are responsible for the oxidative metabolism of a wide variety of xenobiotics. researchgate.net While multiple CYP isoforms can contribute to this reaction, specific enzymes, particularly from the CYP1 family, play a predominant role. nih.govoup.com

While CYP1A1 and CYP1B1 are primary catalysts, other Cytochrome P450 isoforms also contribute to the formation of 3-Hydroxybenzo[a]pyrene. Research has identified that hepatic CYP3A4 plays a predominant role in the detoxification of Benzo[a]pyrene to 3-Hydroxybenzo[a]pyrene, contributing to over 50% of its formation in the human liver. nih.gov Additionally, CYP2C19 and CYP2C9 have been shown to make significant contributions. nih.govnih.gov In human liver microsomes, the formation of 3-Hydroxybenzo[a]pyrene is attributed to CYP3A4 (approximately 52.8%), followed by CYP1A1 (approximately 26.7%) and CYP2C19 (approximately 14.3%). nih.gov Other isoforms like CYP2B6 and CYP3A5 also participate but to a minor extent. nih.govresearchgate.net

| Cytochrome P450 Isoform | Relative Contribution to 3-Hydroxybenzo[a]pyrene Formation in Human Liver |

|---|---|

| CYP3A4 | ~52.8% |

| CYP1A1 | ~26.7% |

| CYP2C19 | ~14.3% |

| CYP2C9 | ~3.3% |

| CYP2B6 | ~2.1% |

| CYP1B1 | ~0.4% |

| CYP3A5 | ~0.4% |

Formation from Arene Oxides via Rearrangement

The formation of 3-Hydroxybenzo[a]pyrene can also occur through a multi-step process involving the formation of an intermediate arene oxide. The initial mono-oxygenation of Benzo[a]pyrene by CYP enzymes can yield a series of arene oxides, such as B[a]P-2,3-epoxide. nih.govoup.com These epoxide intermediates are unstable and can undergo spontaneous rearrangement, a process known as the NIH shift, to yield various phenols, including 3-Hydroxybenzo[a]pyrene. nih.govoup.com This pathway is an alternative to the direct enzymatic hydroxylation of the Benzo[a]pyrene molecule.

Enzymatic Regulation and Induction in 3-Hydroxybenzo[a]pyrene Production

The production of 3-Hydroxybenzo[a]pyrene is not a static process; it is subject to enzymatic regulation and induction. The expression of the key metabolizing enzymes, particularly CYP1A1 and CYP1B1, can be significantly increased in response to exposure to certain chemicals. This induction leads to an accelerated rate of Benzo[a]pyrene metabolism.

Influence of Aryl Hydrocarbon Receptor (AhR) Ligands on Metabolic Enzyme Expression

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of genes involved in xenobiotic metabolism, most notably CYP1A1 and CYP1B1. nih.goviue.ac.cn Benzo[a]pyrene itself is a potent ligand for the AhR. nih.gov Upon binding to a ligand like Benzo[a]pyrene, the AhR translocates from the cytoplasm to the nucleus. iue.ac.cn In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. iue.ac.cn This binding event initiates the transcription of genes such as CYP1A1 and CYP1B1, leading to increased synthesis of these enzymes. nih.goviue.ac.cn

Induction Kinetics of 3-Hydroxybenzo[a]pyrene Formation in Cellular Models

The rate of 3-Hydroxybenzo[a]pyrene formation in cellular models is directly linked to the induction kinetics of the CYP1A1 and CYP1B1 enzymes. Studies utilizing various human cell lines, such as the human lung carcinoma cell line A549 and the human hepatoma cell line HepG2, have provided valuable insights into this process.

Upon exposure to Benzo[a]pyrene, a time- and concentration-dependent induction of CYP1A1 and CYP1B1 expression is observed. Research has shown that in A549 cells exposed to 0.2 µM B[a]P, the maximal induction of both CYP1A1 and CYP1B1 mRNA occurs at 2 hours post-exposure. Interestingly, the induction of these genes was found to be five times lower at 6 hours compared to the 2-hour peak, indicating a transient and tightly regulated response.

The following tables summarize the induction kinetics of CYP1A1 and CYP1B1 mRNA in A549 and HepG2 cells after exposure to Benzo[a]pyrene, as detailed in scientific literature. This induction is a critical upstream event that directly influences the rate of 3-Hydroxybenzo[a]pyrene formation.

Table 1: Time-Dependent Induction of CYP1A1 and CYP1B1 mRNA in A549 Cells Exposed to 0.2 µM Benzo[a]pyrene

| Time (hours) | CYP1A1 mRNA Induction (Fold Change) | CYP1B1 mRNA Induction (Fold Change) |

| 0.5 | >1 | >1 |

| 1 | >1 | >1 |

| 2 | Peak Induction | Peak Induction |

| 4 | Decreased | Decreased |

| 6 | ~5-fold lower than peak | ~5-fold lower than peak |

Data is based on findings reported for A549 cells, where maximal induction was observed at 2 hours.

Table 2: Concentration-Dependent Induction of CYP1A1 mRNA in A549 and HepG2 Cells

| Cell Line | Benzo[a]pyrene Concentration (µM) | CYP1A1 mRNA Induction (Fold Change vs. Control) |

| A549 | 2 | ~60 |

| A549 | 5 | Plateau reached |

| HepG2 | 2 | ~60 |

| HepG2 | 5 | ~200 |

This table illustrates the differential induction of CYP1A1 in response to varying concentrations of Benzo[a]pyrene in two distinct human cell lines.

The induction of these key metabolic enzymes is the rate-limiting step for the subsequent production of 3-Hydroxybenzo[a]pyrene. The kinetic profile of 3-OH-B[a]P formation would be expected to follow the temporal pattern of CYP1A1 and CYP1B1 activity, with a lag phase corresponding to the time required for gene transcription and translation, followed by a period of active metabolite production that mirrors the presence of the induced enzymes.

Subsequent Metabolic Fates of 3 Hydroxybenzo a Pyrene

Phase II Metabolism: Conjugation Reactions of 3-Hydroxybenzo[a]pyrene

Phase II metabolism involves the conjugation of 3-OH-BaP with endogenous molecules to increase its water solubility and facilitate its removal from the body. drughunter.com The primary conjugation pathways for this phenolic metabolite are glucuronidation and sulfation. uzh.ch In humans, nearly all urinary 3-OH-BaP is excreted in these conjugated forms. mdpi.comacs.org

Glucuronidation is a major metabolic pathway for 3-OH-BaP, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comuzh.ch This reaction involves the transfer of a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of 3-OH-BaP, forming a benzo[a]pyrene-3-glucuronide conjugate. nih.govnih.gov This process significantly increases the hydrophilicity of the compound, preparing it for excretion. osti.gov

Studies using isolated liver microsomes have demonstrated that 3-OH-BaP is readily conjugated in the presence of UDPGA. nih.gov Research has quantified the activity of this pathway in various species.

Table 1: Glucuronidation Activity of 3-Hydroxybenzo[a]pyrene in Liver Microsomes

| Species | Enzyme Activity (nmol·min⁻¹·mg⁻¹ protein) | Apparent Km for 3-OH-BaP (mM) | Apparent Km for UDPGA (mM) |

|---|---|---|---|

| Wistar Rat | 0.90–1.20 | 0.09 | 4.6 |

| Guinea Pig | 2.5–3.0 | Not Reported | Not Reported |

Data sourced from studies on untreated microsomal membranes of rat liver. nih.gov

In human urine samples, the glucuronide conjugate (BaP-3-G) is found in significantly higher concentrations than the sulfate (B86663) conjugate, indicating that glucuronidation is a predominant clearance mechanism. acs.orgnih.gov The mean concentration of BaP-3-G can be approximately ten-fold higher than that of the sulfate form. nih.gov

Sulfation is another critical Phase II conjugation reaction for 3-OH-BaP, mediated by sulfotransferase (SULT) enzymes. drughunter.comuzh.ch This process involves the transfer of a sulfonate group to the hydroxyl moiety of 3-OH-BaP, forming 3-hydroxybenzo[a]pyrene sulfate (BaP-3-S). nih.gov Like glucuronidation, this increases the water solubility of the metabolite, aiding in its elimination. uzh.ch

While it is a key detoxification pathway, quantitative analysis of human urine shows that sulfation is a less dominant route compared to glucuronidation for 3-OH-BaP. acs.orgnih.gov

Table 2: Relative Abundance of 3-OH-BaP Conjugates in Human Urine

| Conjugate | Mean Concentration (ng g⁻¹ creatinine) | Range (ng g⁻¹ creatinine) |

|---|

Further Oxidative Metabolism of 3-Hydroxybenzo[a]pyrene

In addition to Phase II conjugation, 3-OH-BaP can be a substrate for further oxidation by Phase I enzymes, such as the cytochrome P450 (CYP) family. researchgate.net This can lead to the formation of a new series of secondary metabolites, including phenol-diols and quinones. nih.govnih.gov

The aromatic structure of 3-OH-BaP is susceptible to additional hydroxylation and oxidation. Research has shown that primary phenol (B47542) metabolites of benzo[a]pyrene (B130552) can undergo further oxidative metabolism to form quinones and diol epoxides. nih.govnih.gov

Specifically, when 3-OH-BaP is administered to rats, a key secondary metabolite, 3-hydroxy-trans-7,8-dihydro-7,8-dihydroxybenzo[a]pyrene (a phenol-diol), is formed and excreted in the bile. nih.gov This indicates that the presence of the initial hydroxyl group at the 3-position does not prevent further enzymatic attacks on other parts of the polycyclic aromatic ring system. nih.gov

Furthermore, the metabolism of benzo[a]pyrene is known to produce several quinone isomers, such as BaP-1,6-quinone, BaP-3,6-quinone, and BaP-6,12-quinone. oup.com The formation of BaP-3,6-quinone can occur through the oxidation of 3-OH-BaP. documentsdelivered.com These quinones are themselves metabolically active and can undergo further transformations. researchgate.netdocumentsdelivered.com

The secondary metabolites generated from 3-OH-BaP are biochemically significant. After administration of 3-OH-BaP to rats, biliary metabolites were isolated. nih.gov Following enzymatic treatment to remove conjugates, analysis revealed the presence of not only the parent 3-OH-BaP but also novel secondary metabolites. nih.gov

The major secondary metabolite was identified as 3-hydroxy-trans-7,8-dihydro-7,8-dihydroxybenzo[a]pyrene (3-OH-BP-7,8-diol) . nih.gov A minor, more unstable metabolite was also detected and tentatively identified as 3,5-dihydroxybenzo[a]pyrene . nih.gov These findings demonstrate that 3-OH-BaP is a precursor to a distinct set of di- and tri-hydroxy derivatives. nih.gov

The quinone metabolites derived from phenols are also reactive. researchgate.net For instance, BaP-3,6-quinone can be reduced by enzymes like DT-diaphorase to a hydroquinone, which is then a suitable substrate for glucuronidation. documentsdelivered.com This interplay between oxidation to a quinone and subsequent reduction and conjugation highlights the complexity of the metabolic network. documentsdelivered.com

Intracellular and In Vitro Metabolic Fate of 3-Hydroxybenzo[a]pyrene in Cellular Systems

The metabolic fate of 3-OH-BaP has been extensively studied in various in vitro and cellular systems, providing insights into its intracellular processing. In isolated rat hepatocytes, 3-hydroxybenzo[a]pyrene is a major metabolite, and its formation and subsequent conjugation can be influenced by various enzyme inhibitors. semanticscholar.org

Studies using human liver microsomes confirm the formation of multiple benzo[a]pyrene metabolites, including phenols. nih.gov These microsomal systems, enriched with cytochrome P450 enzymes, readily convert 3-OH-BaP into its glucuronide conjugate when supplied with the necessary co-factor UDPGA. nih.govdocumentsdelivered.com Similarly, human lymphocytes, when incubated with benzo[a]pyrene for an extended period, produce a profile of metabolites that includes those formed by the liver, demonstrating their metabolic capability. nih.gov

The rate of metabolism can vary significantly between different enzymatic systems and species. For example, CYP3A4 has been shown to produce a significant amount of 3-hydroxy-BaP, which is considered a detoxified metabolite. mdpi.com

Table 3: Summary of In Vitro Systems Used to Study 3-OH-BaP Metabolism

| In Vitro System | Key Findings |

|---|---|

| Rat Liver Microsomes | Efficiently generates glucuronide conjugates of 3-OH-BaP; produces multiple other metabolites including BaP-7,8-dihydrodiol and BaP-9,10-dihydrodiol. nih.govnih.gov |

| Guinea Pig Liver Microsomes | Demonstrates high activity for 3-OH-BaP glucuronidation. nih.gov |

| Human Liver Microsomes | Forms a complex profile of metabolites; readily conjugates 3-OH-BaP. nih.gov |

| Isolated Rat Hepatocytes | 3-OH-BaP is a major metabolite whose subsequent processing and DNA-binding potential can be studied. semanticscholar.org |

These cellular and subcellular studies are crucial for elucidating the specific enzymatic pathways, reaction kinetics, and the balance between detoxification and potential bioactivation of 3-OH-BaP.

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| 3-OH-BaP | 3-Hydroxybenzo[a]pyrene |

| BaP-3-G | Benzo[a]pyrene-3-glucuronide |

| BaP-3-S | 3-Hydroxybenzo[a]pyrene sulfate / Benzo[a]pyren-3-yl hydrogen sulfate |

| 3-OH-BP-7,8-diol | 3-hydroxy-trans-7,8-dihydro-7,8-dihydroxybenzo[a]pyrene |

| BaP-1,6-quinone | Benzo[a]pyrene-1,6-dione |

| BaP-3,6-quinone | Benzo[a]pyrene-3,6-dione |

| BaP-6,12-quinone | Benzo[a]pyrene-6,12-dione |

| BaP-7,8-dihydrodiol | Benzo[a]pyrene-trans-7,8-dihydrodiol |

| BaP-9,10-dihydrodiol | Benzo[a]pyrene-trans-9,10-dihydrodiol |

| UDPGA | Uridine 5'-diphospho-glucuronic acid |

Mechanistic Research on 3 Hydroxybenzo a Pyrene and Its Derivatives

DNA Adduct Formation and Genotoxic Potential

The genotoxicity of benzo[a]pyrene (B130552) (BaP) is intricately linked to its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA. While the ultimate carcinogen is often considered to be benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), the metabolic pathway is complex, involving numerous intermediates. Among these, 3-hydroxybenzo[a]pyrene (3-OH-BaP) plays a significant, albeit sometimes indirect, role in the cascade of events leading to DNA damage.

Indirect Role of 3-Hydroxybenzo[a]pyrene in DNA Damage Cascades

While direct covalent binding of 3-hydroxybenzo[a]pyrene to DNA is not the primary mechanism of its genotoxicity, it contributes to DNA damage through indirect pathways. One significant indirect mechanism is the generation of reactive oxygen species (ROS) during its metabolic processing. researchgate.netmdpi.commdpi.com The metabolism of BaP to hydroxylated metabolites, including 3-OH-BaP, and their subsequent conversion to quinones, can lead to redox cycling. researchgate.net This process can produce superoxide (B77818) anions and other ROS, which in turn can induce oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), a mutagenic lesion. nih.gov

Furthermore, the presence of 3-OH-BaP is strongly correlated with the formation of DNA adducts by other BaP metabolites. Urinary 3-OH-BaP is considered a reliable biomarker for exposure to BaP and correlates with the levels of BPDE-DNA adducts found in tissues. bohrium.comnih.gov This suggests that the metabolic pathways producing 3-OH-BaP are also actively producing the ultimate carcinogenic diol epoxides. Therefore, while not the direct adduct-forming agent, the formation of 3-OH-BaP is an integral part of the broader metabolic scheme that leads to genotoxicity.

Formation of Reactive Metabolites Downstream of 3-Hydroxybenzo[a]pyrene

3-Hydroxybenzo[a]pyrene is not an inert detoxification product; it can be further metabolized to more reactive species. The metabolic activation of BaP is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.govresearchgate.net These enzymes can hydroxylate BaP at various positions, including the formation of 3-OH-BaP. nih.gov

Interaction with Cellular Macromolecules Beyond DNA

The damaging effects of benzo[a]pyrene metabolites are not limited to DNA. These reactive compounds can also form adducts with other crucial cellular macromolecules, most notably proteins.

Protein Adduct Formation Mediated by Benzo[a]pyrene Metabolites

Metabolites of benzo[a]pyrene, particularly the highly reactive benzo[a]pyrene diol epoxide (BPDE), are known to form covalent adducts with cellular proteins. nih.gov While specific data on protein adducts formed directly from 3-hydroxybenzo[a]pyrene is limited, the metabolic pathways that produce 3-OH-BaP also generate BPDE. Therefore, the presence of 3-OH-BaP is indicative of an environment where protein adduct formation by other reactive metabolites is likely occurring.

Modulation of Cellular Signaling Pathways

In addition to direct damage to macromolecules, hydroxylated metabolites of polycyclic aromatic hydrocarbons (PAHs), including 3-hydroxybenzo[a]pyrene, can interfere with cellular signaling pathways, such as those regulated by nuclear receptors.

Estrogen Receptor Activation by Hydroxylated PAHs

Several studies have demonstrated that monohydroxylated metabolites of BaP, including 3-OH-BaP, can act as xenoestrogens by binding to and activating estrogen receptors (ERs). oup.comnih.govresearchgate.netnih.gov This interaction is significant as it suggests a non-genotoxic mechanism through which these compounds can exert biological effects.

Research has shown that 3-OH-BaP can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), often with a higher affinity for ERβ. oup.com The binding of these hydroxylated PAHs to ERs can induce conformational changes in the receptor, leading to the activation of estrogen-responsive genes. nih.gov This can disrupt normal endocrine signaling and potentially contribute to the development of hormone-dependent cancers. nih.gov The estrogenic activity of these metabolites is dependent on the presence of the hydroxyl group, which is thought to be crucial for interaction with the ligand-binding domain of the estrogen receptor. researchgate.net

Interactive Data Table: Estrogenic Activity of 3-Hydroxybenzo[a]pyrene and Other BaP Metabolites

| Compound | Receptor Isoform | Binding Affinity (IC50) | Transcriptional Activation |

| 3-Hydroxybenzo[a]pyrene | ERα | ~10 μM (60% displacement) | Agonist activity |

| 3-Hydroxybenzo[a]pyrene | ERβ | 90 nM | Strong agonist activity |

| 1-Hydroxybenzo[a]pyrene | ERβ | 3.3 μM | Agonist activity |

| 9-Hydroxybenzo[a]pyrene | ERβ | 2.0 μM | Agonist activity |

| Benzo[a]pyrene (Parent) | ERα / ERβ | No significant binding | Partial agonist activity |

| Benzo[a]pyrene-7,8-dione | ERα / ERβ | Not specified | Estrogenic |

This table summarizes findings on the interaction of 3-OH-BaP and related compounds with estrogen receptors. Binding affinity is presented as the concentration required to displace 50% of a radiolabeled ligand (IC50) or as the percentage of displacement at a given concentration. Transcriptional activation indicates the ability of the compound to induce gene expression through the estrogen receptor.

Impact on Cellular Proliferation in In Vitro Models

In vitro studies are crucial for elucidating the specific mechanisms by which metabolites of polycyclic aromatic hydrocarbons (PAHs) impact cellular functions. Research has focused on 3-Hydroxybenzo[a]pyrene (3-OH-BaP), a major metabolite of Benzo[a]pyrene (BaP), to understand its role in cellular proliferation and viability. researchgate.net The toxicity of BaP is often mediated through its conversion to reactive intermediates, which can alter cellular structure and disrupt signaling pathways that regulate cell growth and differentiation. nih.govnih.govresearchgate.net

Investigations using mouse embryonic stem cells (ES-D3 cells) have demonstrated that 3-OH-BaP exerts a concentration-dependent effect on cell viability, a key indicator of cellular proliferation. researchgate.net In one study, the viability of ES-D3 cells was assessed after exposure to various concentrations of 3-OH-BaP over one-day and five-day periods. The findings from this research indicate a clear relationship between the concentration of the metabolite and the resulting impact on cell survival. researchgate.net

The study observed distinct effects on cell viability at different exposure durations. After one day, a particular concentration-dependent pattern emerged, which was further modified after five days of continuous exposure. researchgate.net This suggests that both the concentration of 3-OH-BaP and the duration of exposure are critical factors in its effect on cell proliferation. researchgate.net

These findings are significant as they underscore the role of metabolic activation in the biological effects of BaP. researchgate.netnih.gov While the parent compound BaP is a known carcinogen, its metabolites, such as 3-OH-BaP, are directly implicated in mediating its toxic effects, including those on cell proliferation and development. researchgate.netnih.gov Studies on various human cell lines, including MCF-7 and HepG2, have shown that BaP exposure alters the expression of genes involved in cell cycle regulation, which is intrinsically linked to proliferation. nih.govnih.gov Although these studies focus on the parent compound, they support the principle that biotransformation is a critical step leading to the modulation of cellular growth. nih.gov

The data below, derived from research on ES-D3 cells, illustrates the impact of 3-Hydroxybenzo[a]pyrene on cell viability. researchgate.net

Table 1: Effect of 3-Hydroxybenzo[a]pyrene on ES-D3 Cell Viability

| Concentration | Exposure Time | Effect on Cell Viability |

|---|---|---|

| Increasing Concentrations | 1 Day | Concentration-dependent effects observed. |

This table summarizes the findings on the concentration-dependent effects of 3-hydroxybenzo[a]pyrene on the viability of ES-D3 cells as reported in in vitro studies. researchgate.net Cell viability is presented as an indicator of cellular proliferation.

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Hydroxybenzo[a]pyrene |

| Benzo(a)pyrene |

Analytical and Detection Methodologies for 3 Hydroxybenzo a Pyrene in Research

Chromatographic Separation and Quantification

Chromatographic methods are fundamental to the analysis of 3-OH-BaP, providing the necessary separation from interfering substances in biological samples before quantification. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD) is a widely utilized method for the determination of 3-OH-BaP. researchgate.net This technique leverages the native fluorescence of PAH metabolites for sensitive and specific detection. researchgate.net The general workflow involves enzymatic hydrolysis of urine samples to release conjugated metabolites, followed by a clean-up and concentration step, often using solid-phase extraction (SPE). nih.govrsc.org

To enhance selectivity and sensitivity, some methods employ a coupled-column HPLC procedure. This involves an enriching precolumn that selectively adsorbs PAHs, effectively separating them from the urine matrix before they are passed to the analytical column for separation and subsequent fluorescence detection. nih.gov Automated off-line SPE systems combined with column-switching HPLC-FLD systems have been developed to create highly sensitive and routine methods for quantifying 3-OH-BaP. rsc.orgnih.gov These advanced systems can achieve very low limits of detection (LOD) and quantification (LOQ), making them suitable for assessing exposure in both occupationally exposed individuals and the general population. nih.govnih.gov For instance, one such method reported an LOQ of 0.05 ng/L and an LOD of 0.02 ng/L in urine. rsc.orgnih.gov

Table 1: Performance Characteristics of Selected HPLC-FLD Methods for 3-Hydroxybenzo[a]pyrene Analysis

| Parameter | Reported Value | Matrix | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 6 ng/L | Human Urine | nih.gov |

| Limit of Quantification (LOQ) | 0.05 ng/L (0.2 pmol/L) | Human Urine | rsc.orgnih.gov |

| Linearity Range | 0.1 to 20 ng/L | Human Urine | rsc.orgnih.gov |

| Between-Day Imprecision | 12.9% | Human Urine | nih.gov |

| Recovery Rates | 102% to 124% | Human Urine | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantitation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the ultrasensitive quantification of 3-OH-BaP, particularly in non-occupationally exposed populations where concentrations are exceedingly low. mdpi.comresearchgate.net This technique offers superior selectivity and sensitivity compared to conventional HPLC methods. mdpi.comrsc.org

A significant challenge in analyzing 3-OH-BaP by LC-MS/MS is its poor ionization efficiency in common electrospray ionization (ESI) sources. rsc.org To overcome this, derivatization of the hydroxyl group is a common strategy. mdpi.com Reagents such as dansyl chloride are used to introduce a charged group into the 3-OH-BaP molecule, which greatly enhances its detection sensitivity in positive ion ESI mode. rsc.orgnih.gov This approach has led to the development of methods with exceptionally low limits of quantification, some reaching as low as 0.25 pg/mL. rsc.org

Validated LC-MS/MS methods have demonstrated excellent accuracy and precision, allowing for the reliable distinction between smokers and non-smokers based on their urinary 3-OH-BaP levels. mdpi.comresearchgate.net For example, a highly sensitive method with an LLOQ of 50 pg/L was successfully applied to a clinical study, showing significantly higher urinary 3-OH-BaP concentrations in cigarette smokers compared to non-users. mdpi.comresearchgate.net

Table 2: Comparison of LC-MS/MS Methods for 3-Hydroxybenzo[a]pyrene Quantification

| Derivatization Agent | Lower Limit of Quantification (LLOQ) | Matrix | Reference |

|---|---|---|---|

| Dansyl Chloride | 0.25 pg/mL (0.25 ng/L) | Human Urine | rsc.org |

| Dansyl Chloride | 0.3 ng/L | Human Urine | nih.gov |

| 2-fluoro-methylpyridinium-p-toluenesulfonate (FMPT) | 50 pg/L | Human Urine | mdpi.comresearchgate.net |

| None (APCI source) | 0.006 ng/mL (calibration standard in urine) | Human Urine | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful tool for the analysis of 3-OH-BaP. mdpi.com Due to the low volatility of hydroxylated PAHs, a derivatization step is typically required to convert them into more volatile compounds suitable for gas chromatography. coresta.org Silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are commonly used for this purpose. coresta.org

GC-MS/MS methods, particularly those using a triple quadrupole mass spectrometer, provide high selectivity and sensitivity for the determination of 3-OH-BaP in complex matrices like urine. coresta.org A method using GC coupled to atmospheric pressure laser ionization-mass spectrometry (GC-APLI-MS) has achieved an exceptionally low limit of detection of 0.6 pg/L, enabling the quantification of 3-OH-BaP in all non-smoker samples for the first time in one study. nih.gov Research has shown a clear correlation between urinary 3-OH-BaP concentrations measured by GC-MS and smoking habits, confirming its utility as a biomarker of exposure. nih.gov

Table 3: Performance of a GC-APLI-MS Method for 3-Hydroxybenzo[a]pyrene in Urine

| Parameter | Reported Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.6 pg/L | nih.gov |

| Limit of Quantification (LOQ) | 1.8 pg/L | nih.gov |

| Concentration Range (Non-smokers) | 37 to 270 pg/L | nih.gov |

| Concentration Range (Smokers) | 374 to 1171 pg/L | nih.gov |

Spectroscopic Techniques for 3-Hydroxybenzo[a]pyrene Analysis

Spectroscopic techniques offer alternative and complementary approaches for the analysis of 3-OH-BaP, with particular strengths in rapid screening and intracellular monitoring.

Room Temperature Fluorescence (RTF) Spectroscopy

Room Temperature Fluorescence (RTF) spectroscopy, particularly when performed on solid surfaces, provides a simple and rapid screening method for BaP metabolites. qu.edu.iq One approach involves the use of solid-phase extraction (SPE) membranes made of octadecyl-silica. After extracting the metabolites from a urine sample onto the membrane, the solid surface fluorescence can be measured directly. qu.edu.iq

This technique, aided by a fiber optic probe to standardize measurements, has shown good precision and analytical recoveries. qu.edu.iq For 3-hydroxy-benzo[a]pyrene, analytical recoveries from human urine samples were reported to be 87.5 ± 3.1%, with a relative standard deviation of 8.6%. qu.edu.iqconicet.gov.ar The simplicity and speed of this SPE-RTF approach demonstrate its potential for high-throughput screening of urine samples for PAH exposure biomarkers. qu.edu.iq

Multiphoton Spectral Analysis for Intracellular Monitoring

Multiphoton microscopy combined with spectral analysis is a powerful technique for the real-time, in-situ analysis of BaP uptake and metabolism within living cells. nih.govnih.gov This method is crucial for understanding the cellular mechanisms of BaP's carcinogenicity. A significant challenge in using fluorescence to monitor BaP metabolism is the overlapping excitation and emission spectra of the parent compound and its numerous metabolites. nih.govjst.go.jp

Multiphoton spectral analysis addresses this by identifying distinct fluorescence peaks corresponding to different metabolites. nih.gov In studies with breast epithelial cell lines, a spectral band between 426-447 nm was identified that matched the fluorescence of 3-OH-BaP and its isomer, 9-hydroxybenzo[a]pyrene. nih.govnih.gov This technique allows for the simultaneous analysis of several BaP metabolites, including the ultimate carcinogen BPDE (benzo[a]pyrene diol epoxide), and can reveal cell-type-specific differences in BaP metabolism and accumulation. nih.govjst.go.jp

Table 4: Spectral Bands for Intracellular Identification of BaP and its Metabolites via Multiphoton Spectral Analysis

| Spectral Band (nm) | Corresponding Compound(s) | Reference |

|---|---|---|

| 393–415 | Benzo[a]pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide(+/-),(anti) (BPDE) | nih.govnih.gov |

| 426–447 | 3-Hydroxybenzo[a]pyrene (3-OH-BaP) and 9-Hydroxybenzo[a]pyrene (9-OH-BaP) | nih.govnih.gov |

| 458–479 | Benzo[a]pyrene-3,6-dione (3,6 BPQ) | nih.govnih.gov |

| 490–530 | Benzo[a]pyrene (B130552) (BaP) | nih.govnih.gov |

Sample Preparation and Extraction Strategies for Biological Matrices

The accurate quantification of 3-hydroxybenzo[a]pyrene (3-OH-BaP) in biological matrices is contingent upon robust and efficient sample preparation and extraction methodologies. Given the typically low concentrations of this metabolite and the complexity of biological samples such as urine, effective isolation and concentration are critical preliminary steps before instrumental analysis. These procedures aim to remove interfering substances, thereby enhancing the sensitivity and selectivity of the detection method.

Optimization of Extraction Efficiencies (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)

The choice of extraction technique is pivotal in the analytical workflow for 3-OH-BaP. The two most predominantly employed methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The optimization of these techniques is crucial for achieving high recovery rates and ensuring the reliability of the analytical results.

Liquid-Liquid Extraction (LLE) is a conventional method that relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of 3-OH-BaP and other polycyclic aromatic hydrocarbon (PAH) metabolites from urine, organic solvents such as hexane (B92381) are often utilized. The primary advantage of LLE is its procedural simplicity and cost-effectiveness. However, it can be labor-intensive, time-consuming, and may lead to the formation of emulsions, which can complicate the separation process and potentially lower recovery rates. Furthermore, this method often requires significant volumes of organic solvents, raising environmental and safety concerns.

Solid-Phase Extraction (SPE) has emerged as a widely adopted alternative to LLE, offering several advantages. aurorabiomed.com This technique involves passing the liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent. SPE provides higher and more reproducible recoveries, a significant reduction in solvent consumption, and the potential for automation, which increases sample throughput. aurorabiomed.com For 3-OH-BaP, reversed-phase SPE cartridges are commonly used, where the nonpolar analyte is retained on a nonpolar sorbent. The optimization of SPE involves selecting the appropriate sorbent, conditioning the cartridge, optimizing the pH of the sample, and choosing suitable wash and elution solvents.

Table 1: Comparison of Liquid-Liquid Extraction and Solid-Phase Extraction for 3-Hydroxybenzo[a]pyrene

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning of the analyte between two immiscible liquid phases. | Adsorption of the analyte onto a solid sorbent, followed by elution. |

| Advantages | Simple, inexpensive, and well-established. aurorabiomed.com | High recovery and precision, low solvent consumption, easily automated. aurorabiomed.com |

| Disadvantages | Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. aurorabiomed.com | Higher cost of consumables (cartridges), may require method development for new matrices. |

| Typical Solvents | Hexane, Dichloromethane | Methanol (conditioning), Water (wash), Acetonitrile/Methanol (elution) |

| Reported Recovery | Generally lower and more variable than SPE. | Often greater than 90% for PAH metabolites. |

Research has demonstrated the successful application of automated off-line SPE for the quantification of urinary 3-OH-BaP, achieving high sensitivity and reproducibility. nih.gov In one such method, a limit of quantification of 0.05 ng/L was achieved, underscoring the effectiveness of SPE in concentrating this trace-level metabolite. nih.gov Another study highlighted the use of a polymeric strong anion exchange column for SPE after enzymatic hydrolysis, which provided extensive clean-up necessary for sensitive detection by GC-MS/MS. coresta.org

Deconjugation Procedures for Conjugated 3-Hydroxybenzo[a]pyrene

In humans, 3-OH-BaP is primarily excreted in urine as glucuronide and sulfate (B86663) conjugates, which are more water-soluble than the parent compound. uzh.ch To analyze the total 3-OH-BaP concentration, a deconjugation step is necessary to cleave these conjugates and liberate the free form of the metabolite. This is typically achieved through enzymatic hydrolysis.

The most common approach involves the use of a crude enzyme mixture from Helix pomatia, which contains both β-glucuronidase and arylsulfatase activities. sigmaaldrich.com This dual activity is highly advantageous as it allows for the simultaneous hydrolysis of both glucuronide and sulfate conjugates in a single step. sigmaaldrich.com The broad specificity of these enzymes makes them suitable for the deconjugation of a wide range of metabolites, including steroids, drugs, and PAHs. sigmaaldrich.com

The optimization of the enzymatic hydrolysis procedure is critical to ensure complete cleavage of the conjugates. Key parameters that are typically optimized include the pH of the reaction mixture, the incubation temperature, and the duration of the incubation. For the hydrolysis of 3-OH-BaP conjugates, the urine sample is typically buffered to a pH of around 4.5-5.5, and the enzyme solution is added. coresta.orginterchim.fr The mixture is then incubated for several hours, often overnight, at a temperature of approximately 37°C to facilitate complete deconjugation. coresta.org

Table 2: Typical Conditions for Enzymatic Deconjugation of 3-Hydroxybenzo[a]pyrene Conjugates

| Parameter | Condition | Rationale |

| Enzyme | β-glucuronidase/arylsulfatase (from Helix pomatia) | Provides both enzymatic activities for simultaneous cleavage of glucuronide and sulfate conjugates. sigmaaldrich.com |

| pH | 4.5 - 5.5 | Optimal pH range for the activity of β-glucuronidase from Helix pomatia. interchim.fr |

| Temperature | 37°C | Standard incubation temperature for many enzymatic reactions, promoting efficient hydrolysis. coresta.org |

| Incubation Time | 2 hours to overnight (approx. 16 hours) | Ensures complete hydrolysis of the conjugated metabolites. nih.govcoresta.org |

| Buffer | Acetate buffer | Maintains the optimal pH for the enzymatic reaction. coresta.org |

Following enzymatic hydrolysis, the sample is then ready for the extraction of the now-liberated 3-OH-BaP using either LLE or SPE as previously described. It is important to note that some advanced analytical methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the direct analysis of 3-OH-BaP glucuronide and sulfate conjugates in urine, bypassing the need for enzymatic hydrolysis. acs.orgnih.gov However, the deconjugation approach followed by extraction of the free metabolite remains a widely practiced and validated strategy in biomonitoring studies.

In Vitro and Ex Vivo Model Systems for Studying 3 Hydroxybenzo a Pyrene

Mammalian Cell Culture Models

Mammalian cell lines provide reproducible and scalable systems to study the cellular and molecular effects of 3-hydroxybenzo[a]pyrene. Different cell lines, derived from various tissues, are selected based on their metabolic competencies and relevance to specific toxicological endpoints.

Human Bronchoalveolar Cells (e.g., H358) in Metabolic Profiling

Human bronchoalveolar cells, such as the H358 cell line, serve as a relevant model for studying the metabolic profile of benzo[a]pyrene (B130552) (B[a]P) in human lung epithelial cells. Upon exposure of H358 cells to B[a]P, a variety of metabolites are formed, providing insight into the activation and detoxification pathways within the human lung.

Metabolic studies in un-induced H358 cells have identified several key metabolites. The formation of 3-hydroxy-B[a]P, B[a]P-7,8-dihydrodiol, B[a]P-tetraol-1, and B[a]P-7,8-dione was observed to reach a maximum after 12 hours of exposure. nih.gov A notable characteristic of the formation of these metabolites is a significant lag-phase, which is consistent with the time required for enzyme induction. nih.gov In contrast, the metabolite B[a]P-3,6-dione is formed immediately without a lag phase. nih.gov The sequential appearance of B[a]P-7,8-dihydrodiol before B[a]P-tetraol-1 and B[a]P-7,8-dione suggests a precursor-product relationship in the metabolic cascade. nih.gov

The abundance of 3-hydroxy-B[a]P in these studies suggests it may be a superior biomarker of exposure to carcinogenic polycyclic aromatic hydrocarbons (PAHs) compared to others like 1-hydroxypyrene (B14473). nih.gov Liquid chromatography-mass spectrometry (LC-MS) methodologies have confirmed the presence of three major pathways of B[a]P activation in these cells, leading to the formation of radical cations, diol-epoxides, and o-quinones. nih.gov

| Metabolite | Formation Characteristic | Implied Pathway |

| 3-hydroxy-B[a]P | Lag-phase, maximum at 12h | Cytochrome P450 monooxygenation |

| B[a]P-7,8-dihydrodiol | Lag-phase, maximum at 12h | Diol-epoxide pathway |

| B[a]P-tetraol-1 | Lag-phase, follows dihydrodiol | Diol-epoxide pathway |

| B[a]P-7,8-dione | Lag-phase, follows dihydrodiol | o-quinone pathway |

| B[a]P-3,6-dione | Immediate formation | Peroxidase pathway |

Human Lung Adenocarcinoma Cells (e.g., A549) in Biotransformation Studies

The human lung adenocarcinoma cell line A549 is widely used to study the biotransformation of B[a]P. These cells are capable of metabolically activating B[a]P through the cytochrome P450 enzyme system, leading to the formation of reactive metabolites that can bind to cellular macromolecules like DNA. nih.govplos.org This process is central to the carcinogenicity of B[a]P.

Research has shown that external factors can influence B[a]P metabolism in A549 cells. For instance, treatment with docosahexaenoic acid (DHA), an n-3 polyunsaturated fatty acid, has been found to reduce the abundance of the proximate carcinogen B[a]P 7,8-dihydrodiol and the detoxification metabolite 3-hydroxybenzo[a]pyrene. nih.gov This effect may be mediated by changes in the physicochemical properties of the cell membrane, which can affect the activity of Phase I and Phase II metabolic enzymes. nih.gov While CYP1A1 is involved in both detoxification and metabolic activation, its increased activity in A549 cells may also contribute significantly to B[a]P detoxification. plos.org

Beyond metabolic profiling, studies have investigated the downstream biological consequences of B[a]P biotransformation in A549 cells. B[a]P exposure has been shown to promote cell migration and invasion, key processes in cancer metastasis. nih.gov This effect is linked to the up-regulation of the transcription factor Twist. nih.gov Knockdown of Twist can block the B[a]P-induced migration and invasion, highlighting its crucial role in mediating these effects. nih.gov

Lymphocyte Cultures for Genotoxicity Assessment

Human lymphocyte cultures are a primary model for assessing the genotoxicity of chemicals like B[a]P and its metabolites. These cells can metabolize B[a]P, leading to the formation of DNA-damaging agents.

Studies exposing human blood lymphocyte cultures to B[a]P have demonstrated a range of genotoxic effects. A significant, dose-dependent increase in the formation of B[a]P-DNA adducts, chromosomal aberrations (CAs), micronuclei (MN), and sister chromatid exchanges (SCEs) was observed at concentrations as low as 0.4 µM. oatext.com Interestingly, a decrease in B[a]P-DNA adducts and micronuclei was noted after exposure to higher concentrations (20 µM B[a]P), suggesting complex dose-response relationships. oatext.com Fluorescent in situ hybridization (FISH) analysis revealed that B[a]P-induced micronuclei predominantly contain centromeres, indicating an aneugenic (chromosome-losing) effect. oatext.com

The metabolic capacity of lymphocytes is crucial for these genotoxic outcomes. Research has shown that human lymphocytes can produce a range of B[a]P metabolites, including diols, quinones, and the 3- and 9-hydroxy derivatives. nih.gov This metabolic capability is dependent on factors such as the cellular redox state, as lymphocytes from individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency show a decreased ability to metabolize B[a]P and form DNA adducts. nih.gov This is attributed to an inadequate pool of NADPH, a necessary cofactor for B[a]P metabolism. nih.gov

| Genotoxicity Endpoint | Observation in B[a]P-Exposed Lymphocytes |

| B[a]P-DNA Adducts | Significant increase starting at 0.4 µM |

| Chromosomal Aberrations (CAs) | Significant increase starting at 0.4 µM |

| Micronuclei (MN) | Significant increase starting at 0.4 µM; predominantly centromere-positive |

| Sister Chromatid Exchanges (SCEs) | Significant increase starting at 0.4 µM |

Breast Carcinoma Cell Lines (e.g., MCF-7) in Endocrine Disruption Research

Human breast carcinoma cell lines, particularly MCF-7, are extensively used as an in vitro model to investigate the endocrine-disrupting potential of xenobiotics. These cells express estrogen receptors (ER) and are responsive to estrogenic compounds. B[a]P and its hydroxylated metabolites, including 3-hydroxybenzo[a]pyrene, have been shown to exhibit estrogenic activity in this system.

In an ER-α reporter gene assay using MCF-7 cells, the 3-OH and 9-OH metabolites of B[a]P produced maximal responses comparable to that of 17β-estradiol (E2). oup.com The estrogenic activity was confirmed to be ER-mediated, as the response was inhibited by the ER antagonist ICI 182,780. oup.com These findings indicate that metabolites of B[a]P, rather than the parent compound alone, are responsible for its estrogenic effects. oup.com

Beyond receptor activation, studies have also examined the effects of B[a]P on the viability and cell cycle of MCF-7 cells. B[a]P has been shown to be growth inhibitory and to induce apoptosis in these cells. nih.gov Flow cytometry analysis demonstrated that B[a]P can suppress the G0/G1 phase of the cell cycle. nih.gov These data suggest that in addition to its endocrine-disrupting activities, B[a]P can exert cytotoxic and cytostatic effects on breast cancer cells.

| Compound | EC50 in ER-α Reporter Assay | Effect on MCF-7 Cells |

| 3-Hydroxybenzo[a]pyrene | Approx. 1.2 µM | Estrogenic, comparable to E2 |

| 9-Hydroxybenzo[a]pyrene | Approx. 0.7 µM | Estrogenic, comparable to E2 |

| Benzo[a]pyrene | Not directly estrogenic | Growth inhibitory, apoptotic, G0/G1 suppression |

Tissue and Organ Preparations

Ex vivo preparations of tissues and organs, particularly subcellular fractions like microsomes, provide a system to study metabolism in a context that retains the activity of key enzyme complexes.

Microsomal Preparations for Enzyme Activity Assays

Microsomal fractions isolated from tissues, especially the liver, are a standard tool for studying the enzymatic activity of cytochrome P450 (CYP) enzymes, which play a central role in the metabolism of B[a]P. These preparations contain the membrane-bound enzymes responsible for Phase I metabolism.

Studies using rat hepatic microsomes have successfully identified multiple B[a]P metabolites. nih.gov High-pressure liquid chromatography (HPLC) analysis of microsomal incubations revealed the generation of 3-hydroxy B[a]P, 9-hydroxy B[a]P, B[a]P-4,5-dihydrodiol, B[a]P-7,8-dihydrodiol, B[a]P-9,10-dihydrodiol, and B[a]P-dione. nih.gov Among these, the monohydroxylated metabolite, 3-hydroxy B[a]P, was found to be a predominant product, followed by the dihydroxylated forms. nih.gov

Enzyme kinetic studies using human liver microsomes have further detailed the metabolism. The data often suggest the involvement of at least two types of enzymes: a high-affinity/low-capacity enzyme and a low-affinity/high-capacity enzyme, depending on the substrate concentration. mdpi.com Such assays are also crucial for studying metabolic competition. Co-incubation of B[a]P with other PAHs, such as dibenzo[def,p]chrysene (DBC), results in a dose-dependent decrease in the rate of B[a]P metabolism, indicating competition for the same metabolizing enzymes. mdpi.com These microsomal assays are fundamental for determining key kinetic parameters and understanding the complex interactions that occur during the metabolism of chemical mixtures.

Perfusion Models for Organ-Specific Metabolism

Isolated organ perfusion systems are invaluable ex vivo models for investigating the metabolism of xenobiotics like benzo[a]pyrene (BaP) in a specific organ, independent of systemic influences. These models maintain the physiological and anatomical integrity of the organ, allowing for detailed studies of metabolic pathways and clearance rates. Lungs and liver are primary sites for BaP metabolism and have been extensively studied using these techniques.

In isolated perfused rabbit lungs, BaP is metabolized at a significant rate, approximately 6 nmol/min per gram of lung tissue. researchgate.net The primary metabolites include less polar compounds such as quinones and phenolic derivatives, which tend to accumulate in the lung tissue itself. researchgate.net This partitioning effect underscores the importance of analyzing both the perfusate and the organ tissue to accurately quantify metabolic rates. researchgate.net

Combined perfusion models, such as a connected rat liver and lung system, have been used to explore the interplay between these two organs. nih.gov Studies show that a liver integrated into the perfusion circuit of a lung significantly reduces the concentration of the parent BaP and its free metabolites (diols, quinones, and phenols) available to the lung. nih.gov This demonstrates the liver's protective role by efficiently clearing these compounds, thereby reducing their potential to bind to pulmonary macromolecules. nih.gov

The rate of blood flow and the metabolic capacity of the organ are critical determinants of clearance. In isolated rat livers from untreated animals, BaP clearance is flow-dependent, increasing with the perfusion rate. nih.gov Conversely, in control rat lungs, clearance is low and independent of flow. nih.gov However, pretreatment with enzyme inducers can dramatically alter these dynamics, highlighting the adaptability of organ-specific metabolism. nih.gov While these studies focus on the parent compound, they provide the foundational understanding that perfusion models are essential for elucidating the organ-specific generation of metabolites like 3-hydroxybenzo[a]pyrene.

Interactive Table: Benzo[a]pyrene Clearance in Isolated Perfused Rat Organs

| Organ | Treatment | Perfusion Flow Rate | Clearance Rate | Flow-Dependent |

| Liver | Control | 7 ml/min | 3.2 +/- 0.2 ml/min | Yes |

| Liver | Control | 20 ml/min | 13.2 +/- 0.7 ml/min | Yes |

| Lung | Control | 10-45 ml/min | ~1 ml/min | No |

| Lung | 3-MC Pretreated | In vivo equivalent | Approximately equal to hepatic clearance | Yes |

Data sourced from studies on benzo[a]pyrene metabolism.

Lower Organism Models in Environmental Biotransformation

Lower organisms are pivotal in environmental studies to understand the fate of pollutants like PAHs in ecosystems. Microalgae and certain aquatic species serve as effective models for biotransformation research.

Microalgae Cultures in PAH Metabolism Studies

Green microalgae have demonstrated the ability to metabolize benzo[a]pyrene, making them useful models for studying environmental degradation pathways. Species such as Selenastrum capricornutum and Scenedesmus acutus are known to transform BaP into various metabolites. nih.gov

An analytical methodology was developed to identify and quantify BaP metabolites in cultures of Selenastrum capricornutum. This research confirmed the presence of 3-hydroxybenzo[a]pyrene (3-OH-BaP) and 9-hydroxybenzo[a]pyrene, alongside dihydrodiols, as metabolic products. nih.gov The primary metabolites favored by these microalgae are often dihydrodiols, but the formation of phenolic compounds like 3-OH-BaP is a confirmed pathway. nih.govnih.gov The metabolism in algae can be influenced by factors such as the light source, with different light conditions potentially altering the ratios of metabolites produced. nih.gov For instance, under certain light conditions, the production of quinones can increase. nih.gov Studies have also shown that algae can conjugate BaP metabolites, including sulfates and glucosides, and excrete them into the medium, which is a crucial detoxification mechanism. nih.gov

Interactive Table: Benzo[a]pyrene Metabolites Identified in Microalgae Cultures

| Algal Species | Parent Compound | Identified Metabolites | Key Findings |

| Selenastrum capricornutum | Benzo[a]pyrene | 3-hydroxybenzo[a]pyrene, 9-hydroxybenzo[a]pyrene, Dihydrodiols (e.g., 9,10-dihydrodiol, 11,12-dihydrodiol), Quinones | Metabolite formation is light-dependent. Dihydrodiols are major products, but phenolic metabolites are also formed. nih.govnih.gov |

| Scenedesmus acutus | Benzo[a]pyrene | Dihydrodiols | Effectively metabolizes BaP, primarily to dihydrodiols. nih.gov |

| Ankistrodesmus braunii | Benzo[a]pyrene | Dihydrodiols | Capable of almost complete metabolism of BaP to dihydrodiols. nih.gov |

Aquatic Species (e.g., Nile Tilapia) in Metabolite Evaluation

Aquatic vertebrates like the Nile Tilapia (Oreochromis niloticus) are excellent models for evaluating the uptake, metabolism, and excretion of PAHs in fish. researchgate.nettandfonline.comnih.gov Studies on Nile Tilapia have specifically focused on 3-hydroxybenzo[a]pyrene as a major toxic metabolite of BaP. researchgate.nettandfonline.comup.pt

Following waterborne exposure to BaP, 3-OH-BaP is detectable in both the bile and plasma of Nile Tilapia. researchgate.nettandfonline.com The metabolites are predominantly found in conjugated forms, primarily as glucuronide and sulfate (B86663) conjugates, which is a common detoxification pathway in vertebrates to increase water solubility and facilitate excretion. researchgate.nettandfonline.comup.pt In bile, the glucuronide conjugate of 3-OH-BaP is the main form detected. researchgate.nettandfonline.com

The presence of these metabolites in bile is a strong indicator of recent exposure to the parent compound. nih.gov Research also suggests that extrahepatic tissues, such as the intestine and gills, play a significant role in the initial metabolism of BaP, contributing to the pool of metabolites that are then circulated in the blood. researchgate.netup.pt Although the levels of free, unconjugated 3-OH-BaP in the plasma are low, its presence is significant due to its toxic potential and ability to bind to macromolecules. researchgate.nettandfonline.com

Interactive Table: Levels of 3-Hydroxybenzo[a]pyrene in Nile Tilapia After Waterborne BaP Exposure

| Biological Fluid | BaP Exposure (µg/L) | Duration | Metabolite Form | Concentration |

| Bile | 10 | 7 days | Free 3-OH-BaP | Detectable |

| Bile | 10 | 7 days | Total 3-OH-BaP | Significant levels |

| Bile | 100 | 7 days | Glucuronide 3-OH-BaP | Main metabolite form |

| Plasma | 10 & 100 | 7 & 14 days | Free 3-OH-BaP | Low levels detected |

| Plasma | 10 & 100 | 7 & 14 days | Conjugated 3-OH-BaP | Majority form |

Data derived from studies on Oreochromis niloticus. researchgate.nettandfonline.com

Computational and Theoretical Frameworks in 3 Hydroxybenzo a Pyrene Research

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a fundamental approach used to investigate the electronic structure and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can predict the geometries, energies, and properties of molecules and the transition states that connect them, thereby mapping out entire reaction pathways.

Density Functional Theory (DFT) has become a vital tool for studying the degradation of environmental pollutants like benzo[a]pyrene (B130552) (BaP). mdpi.com DFT calculations can elucidate the complex mechanisms of BaP degradation, particularly processes initiated by reactive oxygen species such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂). nih.govresearchgate.netdoaj.org

Research using DFT has detailed the degradation pathways of BaP in aqueous solutions. nih.govresearchgate.net These studies model the step-by-step reactions, including the initial attack of radicals, the formation of various intermediates, and the eventual production of more stable degradation products like BaP-quinones (e.g., BaP-1,6-quinone, BaP-3,6-quinone). nih.govresearchgate.net By calculating the energy barriers for each reaction step, DFT can identify the most favorable degradation pathways. For instance, calculations have shown that the presence of water molecules can promote certain steps, such as proton transfer, by lowering the activation energy required. nih.gov These theoretical investigations provide a molecular-level understanding of how BaP breaks down in the environment, complementing experimental observations. nih.govresearchgate.net

| Application Area | Specific Insights Provided by DFT | Example Finding |

|---|---|---|

| Mechanism Elucidation | Mapping of reaction pathways initiated by radicals (e.g., •OH, ¹O₂). | Identification of BaP-quinones as major degradation products. nih.govresearchgate.net |

| Energetics Calculation | Determination of activation energies and reaction exothermicities for elementary steps. | The initial addition of •OH to the BaP ring is a highly exothermic, low-barrier process. |

| Solvent Effects | Modeling the role of water molecules in promoting specific reaction steps like proton transfer. | Water molecules were found to lower the reaction barrier for H-shift steps in the degradation process. nih.gov |

| Intermediate Identification | Predicting the structure and stability of transient chemical species formed during degradation. | Characterization of various hydroxylated and peroxy intermediates. nih.gov |

The metabolic activation of benzo[a]pyrene is a critical process that leads to the formation of numerous metabolites, including phenols, dihydrodiols, and highly reactive diol epoxides. nih.govnih.gov Theoretical methods are instrumental in predicting the pathways of this metabolism. For BaP to exert carcinogenic effects, it requires metabolic activation, a process often initiated by cytochrome P450 (CYP) enzymes. nih.govnih.gov

Computational models can predict the most likely sites on the BaP molecule for enzymatic attack. By calculating properties such as electrostatic potential and frontier molecular orbitals, researchers can identify electron-rich regions susceptible to oxidation. Quantum chemical calculations can then be used to model the reaction mechanisms of CYP enzymes, predicting the energy barriers for the formation of various initial epoxide intermediates and their subsequent rearrangement to phenols, such as 3-hydroxybenzo[a]pyrene. nih.gov These theoretical predictions help to explain experimental observations, such as why 3-hydroxybenzo[a]pyrene is a major metabolite found in in vitro studies using rat hepatic microsomes. nih.gov By mapping the potential energy surfaces of these biotransformation reactions, computational studies can forecast the most likely metabolic routes and the relative abundance of different products.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) studies investigate the link between a molecule's chemical structure and its biological activity. ijnrd.org Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical properties and activity. ijnrd.orgwikipedia.org In QSAR, the predictors are physicochemical properties or theoretical molecular descriptors, while the response variable is a measure of biological activity. wikipedia.org These models are widely used to predict the activity of new chemicals and to understand which structural features are key to their function. wikipedia.orgjocpr.com

For benzo[a]pyrene and its metabolites, SAR and QSAR analyses are used to correlate structural features with toxicological endpoints. A notable example is the investigation of the estrogenic activity of hydroxylated BaP metabolites. researchgate.net Studies using a human breast cancer cell line (MCF-7) transfected with an estrogen receptor (ER-alpha) reporter gene have shown that BaP itself can elicit an estrogenic response. researchgate.net This activity is mediated by its metabolites. The study found that the 3-hydroxy and 9-hydroxy metabolites of BaP produced maximal estrogenic responses comparable to estradiol, whereas the 7,8-dihydrodiol metabolite showed no significant estrogenic activity. researchgate.net This demonstrates a clear SAR: the presence and position of a hydroxyl group directly influences the molecule's ability to activate the estrogen receptor. QSAR models can be built upon such data to predict the estrogenic potential of other polycyclic aromatic hydrocarbons (PAHs) and their metabolites based on their molecular descriptors. nih.gov

| Compound | Structural Feature | Observed Estrogenic Activity |

|---|---|---|

| Benzo[a]pyrene (BaP) | Parent PAH | Active (requires metabolic activation). researchgate.net |

| 3-Hydroxybenzo[a]pyrene | Monohydroxylated metabolite | High activity, comparable to estradiol. researchgate.net |

| 9-Hydroxybenzo[a]pyrene | Monohydroxylated metabolite | High activity, comparable to estradiol. researchgate.net |

| Benzo[a]pyrene-7,8-dihydrodiol | Dihydroxylated metabolite | Not significantly active. researchgate.net |

Physiologically Based Pharmacokinetic (PBPK) Modeling of Metabolite Kinetics

Physiologically Based Pharmacokinetic (PBPK) models are mathematical descriptions of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.govresearchgate.net These models simulate the time-course of a compound and its metabolites in various organs and tissues. nih.govsemanticscholar.org For BaP and its metabolite 3-hydroxybenzo[a]pyrene (3-OHBaP), PBPK models are crucial tools for risk assessment, enabling the translation of exposure data into internal dose metrics. plos.orgresearchgate.net

A typical PBPK model for BaP and 3-OHBaP consists of compartments representing blood and key tissues like the liver, lung, fat, and richly or poorly perfused tissues. nih.gov The model incorporates physiological parameters (e.g., tissue volumes, blood flow rates) and biochemical parameters (e.g., metabolic rates, partition coefficients). nih.govresearchgate.net These models have been developed based on data from animal studies and extrapolated to humans to predict the kinetics of 3-OHBaP in occupationally exposed workers. plos.orgresearchgate.net

Key findings from PBPK modeling include:

Age-Specific Differences : Studies have shown that age significantly affects the pharmacokinetics of BaP and 3-OHBaP. One model predicted that the tissue concentrations of 3-OHBaP were highest in newborns, suggesting they are a particularly susceptible population to environmental BaP exposure. nih.govsemanticscholar.org

Parameter Sensitivity : Sensitivity analyses of these models have identified metabolic and elimination rates as the parameters that most influence the excretion kinetics of 3-OHBaP. plos.org This highlights the critical role of metabolic processes in determining internal exposure levels.

Exposure Reconstruction : By simulating the urinary excretion of 3-OHBaP, PBPK models can be used to reconstruct exposure scenarios and better understand the relationship between external exposure to PAHs and the resulting internal dose of carcinogenic metabolites. plos.orgresearchgate.net

These models serve as a vital link between external exposure and internal dosimetry, providing a quantitative basis for assessing human health risks associated with BaP. nih.gov

Environmental and Exposure Contexts of 3 Hydroxybenzo a Pyrene As a Research Subject

Ubiquitous Presence of Benzo[a]pyrene (B130552) in the Environment

Benzo[a]pyrene (BaP) is a polycyclic aromatic hydrocarbon (PAH) that is widespread in the environment. elsevierpure.com It is not manufactured for commercial purposes but is a byproduct of the incomplete combustion of organic materials. nih.govnih.gov This leads to its ubiquitous distribution across various environmental media, including the air, water, and soil. nih.govnih.gov

Natural sources of BaP are relatively minor and include forest fires and volcanic eruptions. nih.gov The primary sources of environmental BaP are anthropogenic. nih.gov These include emissions from industrial processes such as coke production, coal tar distillation, and aluminum production. elsevierpure.com Other significant sources are vehicle exhaust, especially from diesel engines, and the burning of fossil fuels, wood, and other biomass for residential and commercial heating. elsevierpure.comnih.gov Tobacco smoke is also a major contributor to indoor BaP levels. nih.govmdpi.com

In the atmosphere, BaP is typically associated with particulate matter and can be transported over long distances. nih.govresearchgate.net Its concentration in the air is generally higher in urban and industrial areas. For instance, atmospheric concentrations in urban centers can average around 3.6 ng/m³ in the summer and rise to 7.1 ng/m³ in the winter due to increased heating. nih.gov In some European countries, particularly in Eastern Europe and Italy, concentrations above the target value of 1.0 ng/m³ have been registered, largely due to the use of coal and wood for residential heating. nih.gov

In aquatic environments, BaP is introduced through atmospheric deposition and urban runoff. nih.govmdpi.com Due to its low water solubility, it tends to bind to sediment and organic matter. nih.govnih.gov While concentrations in drinking water are generally low, contamination can occur from the coal tar linings of water distribution pipes. mdpi.comnih.gov Levels in tap water have been reported to range from 0 to 1000 ng/L, with a typical level in U.S. drinking water being 0.55 ng/L. nih.gov

Soil contamination with BaP occurs through atmospheric deposition and can be particularly high near industrial sources. nih.govmdpi.com BaP binds readily to soil particles, where it can persist for extended periods. nih.govnih.gov Food can also become a source of exposure through environmental contamination of crops or through cooking methods like grilling and charbroiling. nih.govnih.gov

Sources and Environmental Distribution of Benzo[a]pyrene

| Environmental Compartment | Primary Sources | Typical Concentrations |

|---|---|---|

| Air | Industrial emissions, vehicle exhaust, residential heating (wood, coal), tobacco smoke, forest fires. elsevierpure.comnih.govnih.gov | Urban centers: 3.6 ng/m³ (summer) - 7.1 ng/m³ (winter). nih.gov Exceedances of 1.0 ng/m³ in some European regions. nih.gov |

| Water | Atmospheric deposition, urban runoff, industrial effluents, leaching from coal tar pipe linings. nih.govmdpi.comnih.gov | Tap water: Typically 0.55 ng/L in the U.S., but can range from 0 to 1000 ng/L. nih.gov |

| Soil | Atmospheric deposition, industrial contamination. nih.govmdpi.com | Concentrations vary widely, with higher levels near industrial sources. mdpi.com |

| Food | Environmental contamination, cooking processes (grilling, smoking, charbroiling). nih.govnih.gov | Variable, dependent on food type and preparation method. |

3-Hydroxybenzo[a]pyrene as a Biomarker in Occupational and Environmental Exposure Studies

Given the widespread presence of the carcinogen Benzo[a]pyrene in the environment, monitoring human exposure is critical for public and occupational health. www.gov.uk 3-Hydroxybenzo[a]pyrene (3-OH-BaP), a metabolite of BaP, has been established as a specific and sensitive biomarker for assessing the internal dose of BaP from all routes of exposure. nih.govresearchgate.net Measuring this metabolite in urine provides an integrated picture of recent exposure. nih.gov

Research in the metallurgy industry has further highlighted the importance of monitoring 3-OH-BaP. In a study of 129 workers, those involved in anode production had significantly higher exposure levels compared to those in cathode or silicon production. nih.gov This study also emphasized that the ratio of 1-hydroxypyrene (B14473) (a biomarker for general PAH exposure) to 3-OH-BaP can vary greatly depending on the specific industrial process and emission sources, suggesting that 1-hydroxypyrene alone may not accurately reflect the risk from carcinogenic PAHs like BaP. nih.gov

The use of 3-OH-BaP is particularly important because external air monitoring of BaP may not fully capture a worker's total exposure, as dermal absorption can be a significant route of uptake. nih.govnih.gov The poor correlation often observed between BaP in the air and urinary 3-OH-BaP levels points to the importance of considering non-inhalation exposure pathways. nih.gov

For the general population, environmental exposure to BaP is much lower, which can make the detection of 3-OH-BaP challenging. nih.gov However, with the development of highly sensitive analytical methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is now possible to measure the low concentrations of 3-OH-BaP resulting from environmental exposure. uzh.ch One study of non-occupationally exposed individuals found an average 3-OH-BaP concentration of 8.3 ng/L in urine. nih.gov Despite the low levels, monitoring 3-OH-BaP in the general population can provide valuable data on exposure from sources like diet, traffic exhaust, and ambient air pollution. nih.govuzh.ch

Urinary 3-Hydroxybenzo[a]pyrene Concentrations in Occupational Studies

| Industry/Group | Median Concentration (ng/g creatinine) | Range of Detected Concentrations (ng/g creatinine) | Reference |

|---|---|---|---|

| Graphite Electrode Production | 1.3 | Up to 19.5 | nih.gov |

| Converter Infeed | 1.2 | Up to 19.5 | nih.gov |

| Refractory Material Production | 1.1 | Up to 19.5 | nih.gov |

| Coking Plants | 0.5 | Up to 19.5 | nih.gov |

| Overall (225 workers) | 0.8 | LOD to 19.5 | nih.gov |

Research on Environmental Fate and Biotransformation Pathways

The environmental fate of Benzo[a]pyrene and its biotransformation are complex processes that determine its persistence and toxicological impact. In the environment, BaP can be degraded by abiotic factors like sunlight (photolysis) and by microbial action. nih.govnih.gov The half-life of BaP varies significantly depending on the environmental medium, estimated to be days in the atmosphere and water, but many months or even years in soil and sediments where it is protected from sunlight. nih.gov

Microbial degradation is a key process in the environmental breakdown of BaP. Various bacteria and fungi have been shown to metabolize BaP, initiating its degradation through oxidation. rsc.orgresearchgate.net For example, the bacterium Pannonibacter sp. can initially oxidize BaP at the C4–C5 positions, leading to the formation of BaP-4,5-dihydrodiol. rsc.org Fungi, such as Fusarium solani, can also transform BaP into various metabolites, including sulfate (B86663) conjugates. researchgate.net These microbial processes are crucial for the natural attenuation of BaP in contaminated environments.

In humans and other mammals, the biotransformation of BaP is a critical area of research as it is directly linked to its carcinogenic properties. Following absorption, BaP is metabolized primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.govuzh.ch This first phase of metabolism can lead to the formation of several hydroxylated metabolites, including 3-hydroxybenzo[a]pyrene (3-OH-BaP). nih.govuzh.ch

The metabolic activation of BaP is a multi-step process. The initial products, such as phenols and dihydrodiols, can undergo further enzymatic reactions. researchgate.net A key pathway involves the formation of BaP-7,8-dihydrodiol, which is then further oxidized by CYP enzymes to form the highly reactive and carcinogenic metabolite, 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). nih.gov This ultimate carcinogen can bind covalently to DNA, forming adducts that can lead to mutations and the initiation of cancer. nih.gov

The formation of 3-OH-BaP is a significant pathway in the detoxification and clearance of BaP. nih.gov After its formation, 3-OH-BaP and other metabolites can be conjugated with molecules like glucuronic acid or sulfate in the second phase of metabolism, which increases their water solubility and facilitates their excretion from the body, primarily in feces and to a lesser extent in urine. researchgate.netoup.com Research using animal models has shown that after intravenous injection, BaP is rapidly distributed to tissues and metabolized in the liver, where 3-OH-BaP is formed. oup.com The subsequent clearance of 3-OH-BaP from the body is primarily driven by its transfer from the liver to the gastrointestinal tract for fecal elimination. oup.com Understanding these biotransformation pathways is essential for interpreting biomarker data and assessing the health risks associated with BaP exposure. frontiersin.org

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 3-hydroxybenzo[a]pyrene in biological samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 3-hydroxybenzo[a]pyrene in urine and tissue samples. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with solvents like ethyl acetate or methylene chloride to isolate metabolites.

- Chromatography : Reverse-phase C18 columns with gradient elution (methanol/water or acetonitrile/water) for separation.

- Detection : Multiple reaction monitoring (MRM) transitions specific to 3-hydroxybenzo[a]pyrene (e.g., m/z 269 → 241) .

- Validation : Limits of detection (LOD) as low as 0.1 ng/mL and inter-day precision <15% have been reported in human biomonitoring studies .

Q. What safety protocols are essential when handling 3-hydroxybenzo[a]pyrene in laboratory settings?

- Critical Protocols :

- Containment : Use Class I, Type B biological safety hoods for weighing, mixing, or preparing solutions to prevent airborne exposure .

- Decontamination : Clean spills with wet methods or HEPA-filtered vacuums; dry sweeping is prohibited .

- PPE : Gloves (nitrile), lab coats, and respiratory protection (N95 masks) per OSHA 29 CFR 1910.132. Regular training on PPE use is mandatory .

Advanced Research Questions

Q. How can researchers address discrepancies between total PAH and benzo[a]pyrene concentrations in environmental samples?

- Data Contradiction Analysis :

-

Solvent Variability : Ethanol, methylene chloride, and cyclohexane yield differing PAH extraction efficiencies. Ethanol shows poor recovery for high-molecular-weight PAHs compared to methylene chloride .

-

Statistical Approaches : Use Spearman correlation coefficients to assess non-linear relationships between benzo[a]pyrene and total PAHs. Normalize data to benzo[a]pyrene-equivalent toxicity (e.g., using toxicity equivalence factors) .

Table 1 : Solvent Efficiency for PAH Extraction (Relative to Benzo[a]pyrene)

Q. What experimental models elucidate the metabolic pathways and carcinogenic potential of 3-hydroxybenzo[a]pyrene?

- In Vivo Models :

-